1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
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Description
1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a useful research compound. Its molecular formula is C19H21F2N3O2S and its molecular weight is 393.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the NLRP3 inflammasome , a cytosolic pattern recognition receptor (PRR) that plays a fundamental role in the response to exogenous and endogenous stimuli . The NLRP3 inflammasome belongs to the NOD-like receptor (NLR) family of PRRs and is a multiprotein complex constituted by the NLRP3 protein, the apoptosis-associated speck-like protein containing a caspase-recruiting domain (ASC), and procaspase-1 .
Mode of Action
The compound has been shown to bind to the NLRP3 inflammasome and inhibit its activation . This results in a decrease in IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . The compound’s ability to reduce the ATPase activity of human recombinant NLRP3 has also been evaluated .
Biochemical Pathways
The compound’s action on the NLRP3 inflammasome affects the downstream pathway of pyroptosis, a form of programmed cell death, and the release of interleukin-1β (IL-1β), a pro-inflammatory cytokine . By inhibiting the activation of the NLRP3 inflammasome, the compound can prevent pyroptotic cell death and decrease IL-1β release .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of NLRP3-dependent pyroptosis and a decrease in IL-1β release . These effects can have significant implications in the context of diseases where the NLRP3 inflammasome plays a role, such as certain inflammatory and autoimmune diseases.
Biochemical Analysis
Biochemical Properties
The compound 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide plays a significant role in biochemical reactions . It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . This includes interactions with various enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
3-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O2S/c1-22-18-4-2-3-5-19(18)24(27(22,25)26)15-8-10-23(11-9-15)13-14-6-7-16(20)17(21)12-14/h2-7,12,15H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPNMVSILGBJGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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